3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate
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Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzisothiazole moiety and a phenylpropanoate group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with appropriate reagents to introduce the amino and phenylpropanoate groups. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide to form the benzisothiazole core . Subsequent reactions with suitable amines and phenylpropanoic acid derivatives yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a preservative in various products, including paints, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . In medicinal applications, the compound may inhibit specific signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A related compound with similar antimicrobial properties.
3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Another benzisothiazole derivative with distinct chemical properties.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3-PHENYLPROPANOATE is unique due to its combination of a benzisothiazole core and a phenylpropanoate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-phenylpropanoate |
InChI |
InChI=1S/C19H20N2O4S/c22-18(12-11-15-7-2-1-3-8-15)25-14-6-13-20-19-16-9-4-5-10-17(16)26(23,24)21-19/h1-5,7-10H,6,11-14H2,(H,20,21) |
InChI Key |
TWKXRKZCBPLSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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